Nitrosobis(2-hidroxietil)amina-d8

Descripción general

Descripción

Nitrosobis(2-hydroxyethyl)amine-d8, also known as Nitrosobis(2-hydroxyethyl)amine-d8, is a useful research compound. Its molecular formula is C4H10N2O3 and its molecular weight is 142.184. The purity is usually 95%.

BenchChem offers high-quality Nitrosobis(2-hydroxyethyl)amine-d8 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Nitrosobis(2-hydroxyethyl)amine-d8 including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Estudios de Estrés Nitrosativo

Nitrosobis(2-hidroxietil)amina-d8 es un compuesto nitroso estable, marcado isotópicamente, que es invaluable para estudiar el estrés nitrosativo dentro de los sistemas biológicos . Este estrés ocurre cuando hay un exceso de especies reactivas de nitrógeno, lo que lleva a daño celular. El marcado isotópico del compuesto permite un seguimiento preciso en las vías bioquímicas.

Investigación de la Señalización Nitrosativa

Este compuesto también juega un papel crucial en la investigación de la señalización nitrosativa . La señalización nitrosativa es un proceso donde los óxidos de nitrógeno actúan como moléculas de señalización, modulando diversos procesos fisiológicos. La forma deuterada de este compuesto proporciona un método no radiactivo para estudiar estas vías.

Análisis de Carcinogenicidad

Como un químico deuterado de un potente carcinógeno hepático, this compound sirve como una sustancia modelo en estudios de carcinogenicidad . Los investigadores pueden investigar las vías metabólicas y los efectos mutagénicos de las nitrosaminas en el hígado.

Agente Nitrosante en Bioquímica

En bioquímica, funciona como un agente nitrosante . Puede reaccionar con óxido nítrico para generar nitrosaminas, que son clave para comprender las modificaciones de proteínas e interacciones con los componentes celulares.

Aplicaciones de Biología Molecular

This compound se utiliza en biología molecular para estudiar las interacciones de ADN y ARN con las nitrosaminas . Estas interacciones pueden influir en la expresión génica y son significativas para comprender la regulación y los patrones de expresión genética.

Desarrollo de Métodos Analíticos

Este compuesto se utiliza en el desarrollo de métodos analíticos y la validación, particularmente en el contexto del Control de Calidad (QC) para productos farmacéuticos . Ayuda a establecer métodos analíticos precisos y confiables para detectar nitrosaminas en medicamentos.

Toxicología Ambiental

En la toxicología ambiental, this compound se puede emplear para evaluar el impacto ambiental de las nitrosaminas . Su etiqueta isotópica estable ayuda a rastrear el destino ambiental de estos compuestos.

Metabolismo y Farmacocinética de Medicamentos

Por último, se utiliza en estudios de metabolismo y farmacocinética de medicamentos (DMPK) para comprender cómo las nitrosaminas se metabolizan en el cuerpo y su cinética . Esto es crucial para las evaluaciones de seguridad y eficacia de los medicamentos.

Mecanismo De Acción

Target of Action

Nitrosobis(2-hydroxyethyl)amine-d8, also known as N-Nitrosobis(2-hydroxyethyl)-d8-amine, is a deuterated analog of Nitrosobis(2-hydroxyethyl)amine (NOC-9), a potent nitric oxide (NO) donor . The primary target of this compound is the nitric oxide signaling pathway. Nitric oxide is a small molecule that plays a critical role in various physiological and pathological processes such as vasodilation, neurotransmission, immune response, and inflammation .

Mode of Action

The compound interacts with its targets by releasing nitric oxide in a concentration-dependent manner . This interaction leads to the activation of the nitric oxide signaling pathway, which can result in various physiological effects such as vasodilation and neurotransmission .

Biochemical Pathways

The affected pathway is the nitric oxide signaling pathway. Nitric oxide, released by Nitrosobis(2-hydroxyethyl)amine-d8, acts as a signaling molecule in various physiological processes. The downstream effects of this pathway can include vasodilation, neurotransmission, immune response, and inflammation .

Pharmacokinetics

It is mentioned that the compound is chemically identical to noc-9 but with eight deuterium atoms replacing eight hydrogen atoms . This modification makes it useful in mass spectrometry-based studies to differentiate between the labeled and unlabeled forms of NOC-9 and to determine the pharmacokinetics and metabolism of NOC-9 in vivo .

Result of Action

The molecular and cellular effects of Nitrosobis(2-hydroxyethyl)amine-d8’s action are primarily due to its role as a nitric oxide donor. By releasing nitric oxide, it can influence various physiological and pathological processes such as vasodilation, neurotransmission, immune response, and inflammation .

Action Environment

It is known that the compound is a hazardous compound , suggesting that its handling and storage conditions could potentially influence its stability and efficacy.

Análisis Bioquímico

Biochemical Properties

Nitrosobis(2-hydroxyethyl)amine-d8 plays a significant role in biochemical reactions as a nitric oxide donor. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with nitric oxide synthase (NOS), an enzyme responsible for the production of nitric oxide (NO) from L-arginine. Nitrosobis(2-hydroxyethyl)amine-d8 can also interact with hemoglobin and myoglobin, leading to the formation of nitrosylated proteins . These interactions are crucial for understanding the compound’s role in cellular signaling and regulation.

Cellular Effects

Nitrosobis(2-hydroxyethyl)amine-d8 has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can activate the cGMP pathway by increasing the levels of nitric oxide, which in turn activates guanylate cyclase and increases cyclic GMP levels . This activation can lead to vasodilation, neurotransmission, and immune responses. Additionally, Nitrosobis(2-hydroxyethyl)amine-d8 can induce nitrosative stress, affecting cellular redox balance and leading to potential cytotoxic effects .

Molecular Mechanism

The molecular mechanism of Nitrosobis(2-hydroxyethyl)amine-d8 involves its ability to donate nitric oxide, which can react with various biomolecules. The compound can bind to heme-containing proteins, such as hemoglobin and myoglobin, forming nitrosylated derivatives . It can also inhibit or activate enzymes by nitrosylating thiol groups in cysteine residues, leading to changes in enzyme activity . Furthermore, Nitrosobis(2-hydroxyethyl)amine-d8 can influence gene expression by modifying transcription factors and other regulatory proteins through nitrosylation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Nitrosobis(2-hydroxyethyl)amine-d8 can change over time. The compound is relatively stable under controlled conditions but can degrade when exposed to light and heat . Long-term studies have shown that Nitrosobis(2-hydroxyethyl)amine-d8 can induce persistent changes in cellular function, including alterations in gene expression and metabolic pathways . These effects are crucial for understanding the compound’s potential therapeutic and toxicological implications.

Dosage Effects in Animal Models

The effects of Nitrosobis(2-hydroxyethyl)amine-d8 vary with different dosages in animal models. At low doses, the compound can induce beneficial effects, such as vasodilation and improved blood flow . At high doses, Nitrosobis(2-hydroxyethyl)amine-d8 can cause toxic effects, including liver damage and carcinogenesis . These threshold effects are essential for determining the safe and effective use of the compound in research and potential therapeutic applications.

Metabolic Pathways

Nitrosobis(2-hydroxyethyl)amine-d8 is involved in several metabolic pathways, primarily related to nitric oxide metabolism. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates . These intermediates can further react with cellular macromolecules, leading to potential cytotoxic and genotoxic effects . Understanding these metabolic pathways is crucial for assessing the compound’s safety and efficacy in various applications.

Transport and Distribution

Within cells and tissues, Nitrosobis(2-hydroxyethyl)amine-d8 is transported and distributed through various mechanisms. The compound can diffuse across cell membranes due to its small size and lipophilic nature . It can also interact with transporters and binding proteins, facilitating its distribution to specific cellular compartments . These interactions are essential for understanding the compound’s localization and accumulation within cells and tissues.

Subcellular Localization

Nitrosobis(2-hydroxyethyl)amine-d8 is localized in various subcellular compartments, including the cytoplasm, mitochondria, and nucleus . The compound’s activity and function can be influenced by its subcellular localization. For instance, in the mitochondria, Nitrosobis(2-hydroxyethyl)amine-d8 can induce nitrosative stress, affecting mitochondrial function and energy production . Additionally, the compound can be targeted to specific compartments through post-translational modifications, such as nitrosylation of targeting signals .

Propiedades

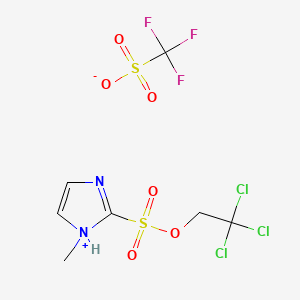

IUPAC Name |

N,N-bis(1,1,2,2-tetradeuterio-2-hydroxyethyl)nitrous amide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O3/c7-3-1-6(5-9)2-4-8/h7-8H,1-4H2/i1D2,2D2,3D2,4D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFCDLVPYFMHRQZ-SVYQBANQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)N(CCO)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])O)N(C([2H])([2H])C([2H])([2H])O)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50676072 | |

| Record name | N,N-Bis[2-hydroxy(~2~H_4_)ethyl]nitrous amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50676072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1173019-53-8 | |

| Record name | N,N-Bis[2-hydroxy(~2~H_4_)ethyl]nitrous amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50676072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2â??-(Nitrosoimino)bisethanol-d8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

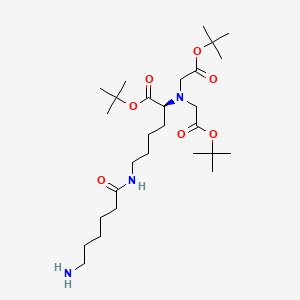

![5-[4-[2-[5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridyl]ethoxy-d4]benzylidene]-2,4-thiazolidinedione](/img/structure/B563789.png)

![4-[2-[5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridinyl]ethoxy-d4]benzaldehyde](/img/structure/B563790.png)